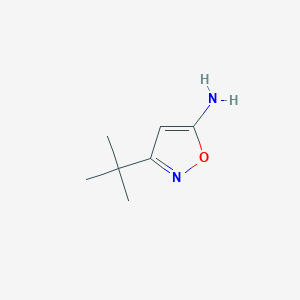

3-tert-Butylisoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHNQOGPYLTSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366513 | |

| Record name | 3-tert-Butylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59669-59-9 | |

| Record name | 3-tert-Butylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 3-tert-Butylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-tert-butylisoxazol-5-amine, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the core reaction mechanism, provides established experimental protocols, and presents quantitative data in a clear, comparative format.

Core Synthesis Route: Cyclocondensation of Pivaloylacetonitrile with Hydroxylamine

The primary and most efficient method for synthesizing this compound is the cyclocondensation reaction between pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile) and hydroxylamine. This reaction's success, particularly in achieving high regioselectivity for the desired 5-amino isomer, is highly dependent on careful control of the reaction pH.

The reaction can be performed in a one-pot synthesis or via a two-step process involving the isolation of an intermediate. The overall transformation is depicted below:

Overall Reaction Scheme:

Caption: Overall synthesis of this compound.

Reaction Mechanism

The formation of the isoxazole ring proceeds through a nucleophilic addition and subsequent intramolecular cyclization. The regioselectivity, which determines whether the 3-amino or 5-amino isomer is formed, is dictated by the initial site of nucleophilic attack by hydroxylamine on the β-ketonitrile.

-

Nucleophilic Attack: Under basic conditions, the hydroxylamine attacks the ketone carbonyl of pivaloylacetonitrile.

-

Intermediate Formation: This is followed by the formation of an oxime intermediate.

-

Cyclization: The nitrogen of the oxime then attacks the nitrile carbon, leading to the formation of the isoxazole ring.

-

Tautomerization: A final tautomerization step yields the aromatic this compound.

Controlling the pH is crucial; weakly basic conditions favor the formation of the desired 5-amino isomer.[1][2]

Reaction Mechanism Diagram:

Caption: Mechanism of this compound synthesis.

Experimental Protocols

Two primary experimental procedures have been reported for this synthesis, offering a trade-off between yield and procedural complexity.

Protocol 1: Two-Step Synthesis via Amidoxime Intermediate

This method involves the initial formation and isolation of 4,4-dimethyl-3-oxopentaneamidoxime, which is subsequently cyclized to the final product.[1]

-

Step 1: Synthesis of 4,4-Dimethyl-3-oxopentaneamidoxime.

-

React 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine in a weakly basic aqueous solution.

-

-

Step 2: Cyclization to 3-Amino-5-tert-butylisoxazole.

-

A solution of 36% aqueous HCl (0.048 g, 0.47 mmol) is added to a solution of 4,4-dimethyl-3-oxopentaneamidoxime (300 mg, 1.90 mmol) in methanol (1 ml).

-

The mixture is stirred at 50°C for 3 hours.

-

The reaction mixture is then combined with water and extracted three times with chloroform.

-

The combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure to yield the product.

-

Protocol 2: One-Pot Synthesis

This streamlined procedure is performed in a single reaction vessel.[3]

-

To a prepared aqueous sodium hydroxide solution (40.00 g, 1 mol, dissolved in 200 mL of water), sequentially add hydroxylamine hydrochloride (24.00 g, 346 mmol) and 4,4-dimethyl-3-oxovaleronitrile (40.00 g, 320 mmol).

-

Stir the reaction mixture at a constant temperature of 50°C for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitated white crystalline solid is collected by filtration.

-

The solid is washed several times with cold water and subsequently dried to afford the target compound.

Experimental Workflow Diagram:

Caption: Comparative workflow of the two synthesis protocols.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described experimental protocols.

| Parameter | Protocol 1: Two-Step Synthesis[1] | Protocol 2: One-Pot Synthesis[3] |

| Starting Materials | Pivaloylacetonitrile, Hydroxylamine | Pivaloylacetonitrile, Hydroxylamine HCl, NaOH |

| Solvent | Water, Methanol | Water |

| Reaction Temperature | Step 1: Not specified; Step 2: 50°C | 50°C |

| Reaction Time | Step 2: 3 hours | 3 hours |

| Reported Yield | 98.5% | 76% |

| Product Purity | Not specified | Not specified |

| Key Condition | Isolation of intermediate | One-pot procedure |

Conclusion

The synthesis of this compound from pivaloylacetonitrile and hydroxylamine is a well-established and efficient process. Researchers can choose between a high-yielding two-step protocol that involves the isolation of an amidoxime intermediate or a more streamlined one-pot synthesis with a slightly lower yield. The critical parameter for achieving the desired 5-amino regioselectivity is the careful control of pH, favoring weakly basic conditions. The detailed protocols and mechanistic understanding provided in this guide should serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development.

References

Spectroscopic Profile of 3-tert-Butylisoxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 3-tert-Butylisoxazol-5-amine. The information presented herein is crucial for the structural elucidation and characterization of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document details its ¹H and ¹³C NMR data, alongside the experimental protocols utilized for data acquisition.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits three distinct signals corresponding to the amine protons, the isoxazole ring proton, and the protons of the tert-butyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.41 | Broad Singlet | 2H | -NH₂ |

| 4.85 | Singlet | 1H | H-4 (isoxazole ring) |

| 1.18 | Singlet | 9H | -C(CH₃)₃ |

Table 1: ¹H NMR Data of this compound in DMSO-d₆.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR data for this compound in DMSO-d₆ is detailed below, showing the chemical shifts for the carbon atoms of the isoxazole ring and the tert-butyl group.

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C-5 |

| 168.0 | C-3 |

| 71.9 | C-4 |

| 31.9 | -C (CH₃)₃ |

| 28.0 | -C(C H₃)₃ |

Table 2: ¹³C NMR Data of this compound in DMSO-d₆.

Experimental Protocols

The following section outlines the general methodology for the acquisition of NMR spectroscopic data for isoxazole derivatives.

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer, or an equivalent instrument, operating at a proton frequency of 300 MHz or higher.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.

-

Acquisition Time: An acquisition time of around 2-4 seconds is employed.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.

-

Number of Scans: 16 to 64 scans are generally acquired for a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used to cover the entire range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is important for accurate integration of quaternary carbons, though not critical for simple identification.

-

Number of Scans: A larger number of scans (typically several hundred to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Referencing: The chemical shifts are referenced to the carbon signal of DMSO-d₆ at 39.52 ppm.

Structural Assignment and Data Interpretation

The assignment of the NMR signals is based on established chemical shift ranges for similar functional groups and substitution patterns on isoxazole rings.

Caption: Correlation of the structure of this compound with its ¹H and ¹³C NMR signals.

The ¹H NMR spectrum clearly shows a singlet for the nine equivalent protons of the tert-butyl group at 1.18 ppm. The isolated proton on the isoxazole ring (H-4) appears as a singlet at 4.85 ppm. The two amine protons are observed as a broad singlet at 6.41 ppm, which is characteristic of exchangeable protons.

In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group and the three methyl carbons are assigned to the signals at 31.9 and 28.0 ppm, respectively. The carbon atoms of the isoxazole ring are assigned based on their electronic environment, with C-5 being the most deshielded due to the attached electronegative nitrogen and oxygen atoms, followed by C-3, and then C-4.

References

An In-depth Technical Guide to 3-tert-Butylisoxazol-5-amine: Characterization and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, characterization, and potential applications of 3-tert-Butylisoxazol-5-amine. This versatile heterocyclic amine serves as a crucial building block in the synthesis of various biologically active molecules, demonstrating significant potential in the fields of medicinal chemistry and materials science. This document outlines its key characteristics, provides guidance on its analysis, and explores its role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a white solid organic compound featuring an isoxazole ring substituted with a tert-butyl group and an amine group.[1] The presence of the tert-butyl group enhances the lipophilicity and metabolic stability of molecules incorporating this moiety, a desirable feature in drug design.[2] The amino group provides a reactive handle for further chemical modifications, making it a valuable synthon for creating diverse chemical libraries.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59669-59-9 | [1][3][4] |

| Molecular Formula | C₇H₁₂N₂O | [1][3][4] |

| Molecular Weight | 140.18 g/mol | [3][5] |

| Appearance | White solid/powder | [1][4] |

| Purity | ≥97% or ≥98% (NMR) | [1][3] |

| Melting Point | 110-114 °C | |

| Boiling Point (Predicted) | 248.1 ± 28.0 °C | [4] |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -0.31 ± 0.50 | [4] |

| Storage Conditions | 0-8 °C, keep in a dark place, under an inert atmosphere | [1][3][4] |

Spectroscopic and Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Analytical Data

| Technique | Data |

| ¹H NMR | Expected signals for the tert-butyl protons, the isoxazole ring proton, and the amine protons. |

| ¹³C NMR | Expected signals for the carbons of the tert-butyl group and the isoxazole ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

| HPLC/LC-MS | Used to determine purity and confirm molecular weight. |

| FT-IR | Characteristic peaks for N-H stretching of the primary amine and C=N stretching of the isoxazole ring. |

Experimental Protocols

While specific, detailed synthetic procedures can be proprietary, a general workflow for the characterization of this compound can be outlined.

General Workflow for Quality Control

This diagram illustrates a typical workflow for the quality control and characterization of a supplied batch of this compound.

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer. The resulting spectra are used to confirm the chemical structure by examining chemical shifts, integration, and coupling patterns.

-

High-Performance Liquid Chromatography (HPLC) : Purity is assessed using a reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid). Detection is typically performed using a UV detector.

-

Mass Spectrometry (MS) : Often coupled with HPLC (LC-MS), this technique is used to confirm the molecular weight of the compound by identifying the molecular ion peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : A small amount of the solid sample is analyzed to identify characteristic vibrational frequencies of its functional groups, such as the N-H stretches of the amine and the vibrations of the isoxazole ring.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][6] Its structural features make it a key component in the development of bioactive molecules.

Role as a Kinase Inhibitor Fragment

A significant application of this compound is in the development of kinase inhibitors. Notably, it is a key structural component of Quizartinib (AC220), a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor.[7] FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it an important therapeutic target.

The diagram below illustrates the conceptual role of this compound as a building block in the synthesis of a targeted therapy like a FLT3 inhibitor.

The isoxazole ring can participate in hydrogen bonding and other interactions within the kinase active site, while the tert-butyl group can occupy hydrophobic pockets, contributing to the overall binding affinity and selectivity of the inhibitor.

Other Potential Applications

-

Agrochemicals : It is used in the formulation of herbicides and plant growth regulators.[6]

-

Materials Science : The compound has potential applications in the creation of advanced polymers with unique thermal and mechanical properties.[1]

-

Neurological Disorders : It serves as an intermediate in the synthesis of drugs targeting neurological disorders.[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[9]

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product. |

| H335: May cause respiratory irritation | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of water. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with significant utility in drug discovery and other industrial applications. Its unique combination of a reactive amine handle, a metabolically stable tert-butyl group, and an isoxazole core makes it an attractive building block for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, characterization, and safe handling is essential for its effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound, CasNo.59669-59-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 5. This compound | CAS: 59669-59-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound [myskinrecipes.com]

- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Amino-5-tert-butylisoxazole - High purity | EN [georganics.sk]

An In-depth Technical Guide to the Reactivity Profile of 3-tert-Butylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-tert-Butylisoxazol-5-amine, a versatile heterocyclic amine of significant interest in pharmaceutical and agrochemical research. The document details the synthesis of the core molecule and explores the reactivity of its primary amino group through key chemical transformations including N-acylation, urea and sulfonamide formation, and diazotization reactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules incorporating the this compound scaffold.

Introduction

This compound is a key building block in medicinal chemistry, valued for its unique structural features that can impart desirable physicochemical properties to target molecules. The isoxazole ring system is a prevalent motif in numerous biologically active compounds, and the presence of a tert-butyl group can enhance metabolic stability and lipophilicity. The primary amino group at the 5-position serves as a versatile handle for a wide array of chemical modifications, making this compound an attractive starting material for the synthesis of diverse compound libraries. Its utility has been demonstrated in the development of various therapeutic agents, including kinase inhibitors.[1][2][3] This guide aims to provide a detailed examination of its synthesis and chemical reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O | [4] |

| Molecular Weight | 140.18 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 112-112.5 °C | [5] |

| CAS Number | 59669-59-9 | [4] |

Synthesis of this compound

The regioselective synthesis of this compound is most effectively achieved through the condensation of 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) with hydroxylamine. The reaction's regioselectivity is highly dependent on the pH of the reaction medium.

Synthetic Pathway

The synthesis proceeds via the initial formation of an amidoxime intermediate, which then undergoes acid-catalyzed cyclization to yield the desired this compound. Maintaining a weakly basic pH during the initial condensation step is crucial to favor the formation of the 3-amino isomer over the 5-amino isomer.[5]

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Synthesis of 3-tert-Butylisoxazol-5-amine: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylisoxazol-5-amine is a key building block in medicinal chemistry and drug development, valued for its role as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. This technical guide provides a comprehensive overview of the primary starting materials and detailed experimental protocols for the synthesis of this important isoxazole derivative. The information presented is intended to equip researchers and scientists with the necessary knowledge to efficiently produce this compound in a laboratory setting.

Primary Synthetic Route: From Pivaloylacetonitrile and Hydroxylamine

The most common and well-documented method for the synthesis of this compound involves the condensation reaction of pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile) with hydroxylamine or its hydrochloride salt. This reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring. A critical factor in this synthesis is the careful control of the reaction pH to ensure the regioselective formation of the desired 3-amino-5-tert-butyl isomer over the 5-amino-3-tert-butyl isomer.

Experimental Protocol: Synthesis from Pivaloylacetonitrile

This protocol outlines a standard procedure for the synthesis of this compound from pivaloylacetonitrile.

Materials:

-

Pivaloylacetonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for pH adjustment

-

Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Preparation of the Pivaloylacetonitrile Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivaloylacetonitrile and an alkali metal hydroxide (e.g., potassium hydroxide) in a mixture of ethanol and water.

-

Reaction with Hydroxylamine: Heat the solution to reflux. Separately, prepare an aqueous solution of hydroxylamine hydrochloride. Add the hydroxylamine hydrochloride solution to the refluxing basic solution of pivaloylacetonitrile.

-

pH Adjustment: This is a critical step. Within the first 15 to 30 minutes of the addition, carefully adjust the pH of the reaction mixture to a range of 6.2 to 6.5 using a suitable acid, such as hydrochloric acid.[1] Maintaining this pH range is crucial for maximizing the yield of the desired 3-amino-5-tert-butylisoxazole.[1] A pH below 5.0 can lead to the formation of an isoxazolone byproduct, while a pH above 8.0 favors the formation of the undesired 5-amino-3-tert-butylisoxazole isomer.[1]

-

Reaction Completion and Work-up: Continue to heat the reaction mixture at reflux for a specified period or until TLC analysis indicates the consumption of the starting material. After cooling to room temperature, the reaction mixture is typically subjected to an extractive work-up.

-

Purification: The crude product is then purified. This may involve the following steps:

-

Extraction with an organic solvent.

-

Washing the organic layer with water and brine.

-

Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Removal of the solvent under reduced pressure.

-

Further purification by recrystallization or column chromatography to obtain pure this compound.

-

Quantitative Data:

| Parameter | Value/Range | Notes |

| Starting Materials | Pivaloylacetonitrile, Hydroxylamine Hydrochloride | |

| Base | Potassium Hydroxide or Sodium Hydroxide | Used to create a basic solution of pivaloylacetonitrile. |

| Solvent | Ethanol/Water mixture | |

| Reaction Temperature | Reflux | |

| Optimal pH | 6.2 - 6.5 | Critical for regioselectivity and yield.[1] |

| Typical Yield | Moderate to Good | Highly dependent on precise pH control and reaction conditions. |

Logical Workflow for Synthesis from Pivaloylacetonitrile:

Caption: Workflow for the synthesis of this compound from pivaloylacetonitrile.

Alternative Synthetic Route: 1,3-Dipolar Cycloaddition

An alternative and powerful method for the synthesis of isoxazole rings is the 1,3-dipolar cycloaddition reaction. In the context of this compound synthesis, this would involve the reaction of a pivalonitrile oxide (the 1,3-dipole) with a suitable dipolarophile containing a nitrogen substituent, such as an enamine or cyanamide. This method can offer high regioselectivity.

Conceptual Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol provides a general framework for the synthesis of 5-aminoisoxazoles via 1,3-dipolar cycloaddition, which can be adapted for this compound.

Materials:

-

A precursor to pivalonitrile oxide (e.g., pivaldoxime)

-

An enamine or cyanamide

-

A suitable oxidizing agent for the in-situ generation of the nitrile oxide (e.g., N-chlorosuccinimide (NCS) and a base, or a hypervalent iodine reagent)

-

An appropriate solvent (e.g., toluene, dichloromethane)

-

Base (e.g., triethylamine), if necessary

Procedure:

-

In-situ Generation of Pivalonitrile Oxide: The pivalonitrile oxide is typically generated in situ due to its instability. This can be achieved by the oxidation of pivaldoxime.

-

Cycloaddition Reaction: The freshly generated pivalonitrile oxide is then reacted with a suitable enamine in a solvent at room temperature or with gentle heating. The cycloaddition reaction proceeds to form an intermediate isoxazoline, which may not be isolated.

-

Formation of the 5-Aminoisoxazole: The intermediate isoxazoline can then rearrange or eliminate a leaving group to afford the final 5-aminoisoxazole product. The reaction is typically stirred overnight.[2]

-

Work-up and Purification: The reaction mixture is worked up by removing the solvent, followed by purification of the crude product by recrystallization or column chromatography to yield the pure 5-aminoisoxazole.

Quantitative Data for a General 5-Aminoisoxazole Synthesis:

| Parameter | Value/Range | Notes |

| 1,3-Dipole Precursor | Aldoxime (e.g., Pivaldoxime) | |

| Dipolarophile | α-Cyanoenamine | |

| Solvent | Toluene | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | Overnight | |

| Typical Yield | Moderate to Good | Yields can range from 70-95% depending on the specific substrates and reaction conditions.[2] |

Logical Workflow for Synthesis via 1,3-Dipolar Cycloaddition:

Caption: Workflow for the synthesis of this compound via 1,3-dipolar cycloaddition.

Conclusion

The synthesis of this compound is most practically achieved through the reaction of pivaloylacetonitrile with hydroxylamine, with careful pH control being paramount for achieving high yields of the desired product. The alternative 1,3-dipolar cycloaddition route offers a powerful and regioselective method for the construction of the 5-aminoisoxazole core and represents a valuable alternative for researchers exploring different synthetic strategies. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

Unveiling the Enigma: A Technical Guide to the Acidic Stability of 3-tert-Butylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylisoxazol-5-amine is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in various biologically active molecules.[1][2] Understanding the chemical stability of this compound, particularly under acidic conditions frequently encountered during synthesis, formulation, and in physiological environments, is paramount for ensuring the integrity, efficacy, and safety of the final products.

This in-depth technical guide serves to illuminate the potential degradation pathways of this compound under acidic conditions. While specific experimental data on the forced degradation of this particular molecule is not extensively available in public literature, this guide extrapolates from the known behavior of analogous isoxazole derivatives to provide a robust framework for stability assessment.[3] It further outlines comprehensive experimental protocols for conducting such stability studies and presents a clear visual representation of the anticipated degradation mechanism.

Postulated Degradation Pathway under Acidic Conditions

The chemical stability of the isoxazole ring is susceptible to acidic environments, which can catalyze its cleavage. Based on studies of similarly substituted isoxazoles, the primary degradation pathway for this compound under acidic conditions is anticipated to be an acid-catalyzed hydrolysis of the isoxazole ring.[3]

The proposed mechanism, illustrated in the diagram below, likely involves the following key steps:

-

Protonation: The reaction is initiated by the protonation of the isoxazole ring nitrogen, rendering the ring more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking one of the carbon atoms of the isoxazole ring.

-

Ring Opening: This nucleophilic attack leads to the opening of the isoxazole ring, forming an unstable intermediate.

-

Fragmentation: The intermediate subsequently fragments to yield smaller, more stable molecules.

Based on the degradation of other 5-aminoisoxazole derivatives, the expected degradation products of this compound would include ammonia, hydroxylamine, and a β-keto nitrile or its subsequent hydrolysis products.[3] The stable tert-butyl group is not expected to degrade under these conditions.

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Quantitative Data on Acidic Stability

While specific quantitative data for the acidic degradation of this compound is not available in the reviewed literature, a well-structured forced degradation study would aim to populate a table similar to the one presented below. This table provides a template for researchers to systematically record and compare stability data under various acidic conditions.

| Parameter | 0.1 M HCl | 0.01 M HCl | pH 3 Buffer | pH 5 Buffer |

| Temperature (°C) | ||||

| Time (hours) | ||||

| Initial Concentration (mg/mL) | ||||

| % Degradation | ||||

| Half-life (t½) (hours) | ||||

| Major Degradation Products | ||||

| Analytical Method | HPLC-UV | HPLC-UV | HPLC-UV | HPLC-UV |

Experimental Protocols

To rigorously assess the acidic stability of this compound, a series of well-defined experiments are necessary. The following protocols are based on established methodologies for forced degradation studies of pharmaceutical compounds.[4]

Forced Degradation Study under Acidic Conditions

Objective: To determine the degradation profile of this compound in acidic solutions at various concentrations and temperatures.

Materials:

-

This compound

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade (for neutralization)

-

HPLC grade water

-

HPLC grade acetonitrile

-

pH meter

-

Thermostatically controlled water bath or oven

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation:

-

For each acidic condition (e.g., 0.1 M HCl, 0.01 M HCl, pH 3 buffer), transfer a known volume of the stock solution into a volumetric flask.

-

Add the acidic solution to the flask and dilute to the final volume to achieve the desired final concentration of the drug (e.g., 0.1 mg/mL).

-

-

Incubation:

-

Incubate the prepared solutions at a specific temperature (e.g., 40°C, 60°C, 80°C) in a thermostatically controlled environment.

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Sample Neutralization and Dilution:

-

Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products.

-

Monitor the peak area of the parent drug and any degradation products at a suitable wavelength.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound at each time point.

-

Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

-

Identify and quantify the major degradation products if reference standards are available.

-

Caption: General workflow for a forced degradation study under acidic conditions.

Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.

Method Development Parameters to Optimize:

-

Column: C18, C8, or other suitable stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Column Temperature: To ensure reproducibility.

Validation Parameters (according to ICH guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While direct experimental data on the acidic stability of this compound remains to be fully elucidated in published literature, this technical guide provides a scientifically grounded framework for approaching this critical aspect of its chemical characterization. By leveraging the knowledge of related isoxazole chemistry, a plausible degradation pathway has been proposed, and comprehensive experimental protocols have been outlined. For researchers and drug development professionals, a thorough understanding and experimental verification of the acidic stability of this compound are indispensable for the development of robust, stable, and safe products. The methodologies and conceptual frameworks presented herein are intended to guide these essential investigations.

References

An In-depth Technical Guide to the Solubility of 3-tert-Butylisoxazol-5-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-Butylisoxazol-5-amine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and materials science.[1] This document presents qualitative solubility information, a detailed experimental protocol for quantitative solubility determination, and hypothetical quantitative solubility data in a range of common organic solvents.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.19 g/mol .[1][3] The structure, featuring a polar amino group and a nonpolar tert-butyl group, imparts a versatile solubility profile.[1] The amino group suggests solubility in polar solvents, while the tert-butyl group enhances its lipophilicity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O | [1][4] |

| Molecular Weight | 140.19 g/mol | [1] |

| Appearance | White to off-white solid | [1][3] |

| Boiling Point (Predicted) | 248.1 ± 28.0 °C | [3] |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -0.31 ± 0.50 | [3] |

Qualitative Solubility

General observations indicate that isoxazole derivatives are typically more soluble in polar solvents like water, methanol, and ethanol due to the presence of nitrogen and oxygen atoms that can participate in hydrogen bonding.[5] Their solubility in non-polar solvents such as hexane is generally low.[5] For this compound specifically, the presence of the amino group contributes to its solubility in polar solvents.[1]

Quantitative Solubility Data (Hypothetical)

Table 2: Hypothetical Quantitative Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) |

| Hexane | 1.88 | < 0.1 |

| Toluene | 2.38 | 1.5 |

| Dichloromethane | 9.08 | 25.8 |

| Ethyl Acetate | 6.02 | 10.2 |

| Acetone | 21.0 | 35.7 |

| Acetonitrile | 37.5 | 42.1 |

| Ethanol | 24.6 | 55.3 |

| Methanol | 32.7 | 68.9 |

| Dimethylformamide (DMF) | 36.7 | > 100 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the isothermal shake-flask method followed by UV-Vis spectrophotometric analysis. This method is a standard and reliable technique for solubility measurement.[6]

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath set to 25 °C.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a 0.45 µm filter to remove any undissolved solid particles.[6]

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solutions with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer's calibration curve.

-

-

UV-Vis Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent by scanning a dilute solution over a suitable UV range.

-

Measure the absorbance of the diluted saturated solutions at the determined λmax.

-

-

Concentration Determination:

-

Prepare a series of standard solutions of known concentrations of this compound in each organic solvent.

-

Measure the absorbance of these standard solutions at the λmax to construct a calibration curve (absorbance vs. concentration).

-

Use the calibration curve to determine the concentration of this compound in the diluted saturated solutions.

-

-

Solubility Calculation:

-

Calculate the solubility of this compound in each solvent by multiplying the concentration of the diluted sample by the dilution factor. Express the solubility in g/100 mL.

-

Logical Relationship for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like." This can be visualized as a decision-making process based on the polarity of the solute and the solvent.

Caption: Logical diagram for predicting solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative experimental data is not yet published, the provided hypothetical data and detailed experimental protocol offer a strong starting point for researchers and professionals in drug development and chemical synthesis. The amphiphilic nature of this compound suggests a broad solubility range, which is advantageous for its use in various chemical processes. Further experimental validation of its solubility in a wider array of solvents will be beneficial for its continued application in scientific research and industry.

References

3-tert-Butylisoxazol-5-amine CAS number and physical constants

An In-depth Technical Guide to 3-tert-Butylisoxazol-5-amine

This technical guide provides a comprehensive overview of this compound (CAS Number: 59669-59-9), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at the 3-position and an amine group at the 5-position. Its chemical structure lends it to be a valuable building block in organic synthesis.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 59669-59-9[3][4] |

| Molecular Formula | C₇H₁₂N₂O[3] |

| Molecular Weight | 140.18 g/mol [5] |

| IUPAC Name | 3-tert-butyl-1,2-oxazol-5-amine[6] |

| Synonyms | 5-Amino-3-tert-butylisoxazole, 3-tert-Butyl-5-aminoisoxazole[3][7] |

Table 2: Physical and Chemical Constants of this compound

| Property | Value |

| Appearance | Powder[3] |

| Boiling Point | 248.1 ± 28.0 °C (Predicted)[3][5] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted)[3][5] |

| Flash Point | 103.9 °C[6] |

| pKa | -0.31 ± 0.50 (Predicted)[5] |

| Storage Conditions | Room temperature, keep in a dark place, under an inert atmosphere[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented. A common and efficient method involves the cyclization of a nitrile precursor with hydroxylamine.

General Synthesis Protocol

A widely used laboratory-scale synthesis proceeds as follows:

-

Preparation of Reagents : A solution of sodium hydroxide is prepared by dissolving 40.00 g (1 mol) in 200 mL of water.

-

Reaction Mixture : To the sodium hydroxide solution, hydroxylamine hydrochloride (24.00 g, 346 mmol) and 4,4-dimethyl-3-oxopentanenitrile (40.00 g, 320 mmol) are added sequentially.

-

Reaction Conditions : The resulting mixture is heated to 50°C and stirred at this temperature for 3 hours.

-

Isolation : After the reaction is complete, the mixture is cooled to room temperature, allowing for the precipitation of the product as a white crystalline solid.

-

Purification : The solid is collected by filtration, washed several times with cold water, and then dried.

-

Yield and Characterization : This protocol yields the target compound, this compound, as a white crystalline solid (34 g, 76% yield). The product is typically characterized by ¹H NMR and LC-MS to confirm its identity and purity.[7]

The following diagram illustrates the workflow for this synthesis protocol.

Applications and Logical Relationships

This compound is not typically used as an end-product but serves as a crucial intermediate in the synthesis of more complex molecules. Its primary applications are in the development of new pharmaceuticals and agrochemicals.[1][2] The presence of a reactive amine group and the stable isoxazole core make it a versatile scaffold for building diverse chemical libraries.[2]

The diagram below outlines the logical relationship of this compound as a central intermediate leading to various fields of application.

While specific signaling pathways for this intermediate are not its primary area of study, it is a component of more complex, biologically active molecules. For instance, isoxazole derivatives are known to be part of compounds targeting various enzymes and receptors. The related isomer, 5-tert-butylisoxazol-3-amine, is a known component in potent FMS-like tyrosine kinase-3 (FLT3) inhibitors, highlighting the therapeutic potential of the isoxazole scaffold in kinase inhibition for cancer therapy.[8] Further research may elucidate direct biological roles for this compound or its immediate derivatives.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. minstar.lookchem.com [minstar.lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 59669-59-9 | CAS数据库 [m.chemicalbook.com]

- 8. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of 3-tert-Butylisoxazol-5-amine's Molecular Orbitals: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the calculation and analysis of the molecular orbitals of 3-tert-Butylisoxazol-5-amine, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] By leveraging Density Functional Theory (DFT), this document outlines the computational protocols for geometry optimization, frontier molecular orbital analysis, and the derivation of quantum chemical reactivity descriptors. While this guide is based on established computational chemistry principles rather than a specific experimental study on this molecule, the presented data is illustrative of the expected outcomes from such an investigation. The insights derived from these theoretical calculations are invaluable for understanding the electronic structure and reactivity of this compound, thereby aiding in the rational design of novel bioactive molecules in drug discovery and development.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound (C₇H₁₂N₂O) serves as a crucial building block in the synthesis of such pharmacologically active agents.[1][2] Understanding the electronic characteristics of this molecule at a quantum level is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.

Theoretical quantum chemical calculations have become an indispensable tool in modern drug discovery, offering profound insights into molecular structure and reactivity.[3] Among the most important concepts in this field are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals govern a molecule's ability to donate and accept electrons, respectively, and are fundamental to its chemical behavior.[4][5][6] The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule.[4][5][7]

This guide details the theoretical framework and computational workflow for characterizing the molecular orbitals of this compound, providing a roadmap for researchers to apply these methods in their own investigations.

Computational Methodology

The theoretical calculations described herein are based on Density Functional Theory (DFT), a robust and widely used computational method for studying the electronic structure of molecules.

Geometry Optimization

A crucial first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional conformation, its ground state geometry.

Experimental Protocol:

-

Initial Structure Generation: An initial 3D structure of this compound is constructed using molecular modeling software such as Avogadro or GaussView.

-

Computational Method Selection: The geometry optimization is performed using DFT. A common and effective functional for such organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen. The Pople-style basis set, 6-31+G(d,p), is a suitable choice, providing a good balance between accuracy and computational cost. The "+" indicates the inclusion of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

-

Optimization Algorithm: The optimization calculation is run in a vacuum or with a solvent model until the forces on the atoms converge to a minimum, indicating that the lowest energy structure has been found.

-

Frequency Analysis: A frequency calculation is subsequently performed at the same level of theory to verify that the optimized structure corresponds to a true energy minimum, which is confirmed by the absence of any imaginary frequencies.

Molecular Orbital and Reactivity Descriptor Analysis

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the molecular orbital energies and other electronic properties.

Experimental Protocol:

-

Single-Point Energy Calculation: Using the optimized geometry of this compound, a single-point energy calculation is carried out at the B3LYP/6-31+G(d,p) level of theory.

-

FMO Analysis: The energies of the HOMO and LUMO are extracted from the calculation output. The spatial distribution (i.e., the shape and location) of these orbitals is visualized to identify regions of high electron density (for HOMO) and electron deficiency (for LUMO).

-

Calculation of Global Reactivity Descriptors: Based on the HOMO and LUMO energies, a suite of global reactivity descriptors are calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Illustrative Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the theoretical calculations on this compound as described above.

Table 1: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -7.892 |

| HOMO | -6.215 |

| LUMO | -1.123 |

| LUMO+1 | 0.458 |

| HOMO-LUMO Gap (ΔE) | 5.092 |

Table 2: Calculated Global Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Value |

| Ionization Potential (IP) | IP ≈ -EHOMO | 6.215 eV |

| Electron Affinity (EA) | EA ≈ -ELUMO | 1.123 eV |

| Electronegativity (χ) | χ = (IP + EA) / 2 | 3.669 eV |

| Chemical Hardness (η) | η = (IP - EA) / 2 | 2.546 eV |

| Chemical Softness (S) | S = 1 / (2η) | 0.196 eV-1 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.645 eV |

Visualization of Theoretical Workflows and Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes and relationships discussed in this guide.

Caption: A flowchart illustrating the sequential steps in the theoretical calculation of molecular orbitals.

Caption: A diagram showing the conceptual link between frontier molecular orbitals and drug activity.

Conclusion

The theoretical calculation of molecular orbitals for this compound provides invaluable data for medicinal chemists and drug development professionals. The methodologies outlined in this guide, centered on Density Functional Theory, offer a robust framework for elucidating the electronic properties that govern the molecule's reactivity and potential for biological interaction. The illustrative data, including HOMO-LUMO energies and global reactivity descriptors, serves as a quantitative foundation for structure-activity relationship (SAR) studies. By integrating these computational approaches into the drug discovery pipeline, researchers can accelerate the design and synthesis of novel, more effective isoxazole-based therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. multidisciplinaryjournals.com [multidisciplinaryjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. wuxibiology.com [wuxibiology.com]

Methodological & Application

Application Notes and Protocols: Reactions of 3-tert-Butylisoxazol-5-amine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of 3-tert-butylisoxazol-5-amine with various electrophiles, a critical building block in the synthesis of novel pharmaceutical and agrochemical agents. The versatility of the primary amino group allows for a wide range of functionalization, leading to the creation of diverse molecular scaffolds.[1] This document outlines key reactions, including N-acylation, N-sulfonylation, N-alkylation, reductive amination, and urea formation, complete with experimental procedures and data presentation.

Overview of Reactions

This compound serves as a versatile nucleophile, readily reacting with a variety of electrophilic partners. The primary amino group can be acylated, sulfonated, alkylated, and can participate in reductive amination and urea formation. These transformations are fundamental in medicinal chemistry for the synthesis of new chemical entities with potential biological activity.

Caption: Overview of electrophilic reactions of this compound.

N-Acylation: Synthesis of Amides

The N-acylation of this compound with acyl halides or anhydrides is a fundamental transformation for the synthesis of amide derivatives. These reactions are typically high-yielding and can be performed under mild conditions.

N-Acetylation with Acetic Anhydride

Reaction:

Experimental Protocol:

A general procedure for the N-acetylation of amines using acetic anhydride is as follows:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

N-Benzoylation with Benzoyl Chloride

Reaction:

Experimental Protocol (Schotten-Baumann Conditions):

This protocol describes a green, solvent-free method for N-benzoylation.[2][3]

-

In a fume hood, mix equimolar quantities (e.g., 10 mmol) of this compound and benzoyl chloride in a beaker at room temperature.

-

Stir the mixture with a glass rod. The reaction is exothermic and will evolve HCl gas, solidifying into a paste.

-

After the initial reaction subsides (typically 3-5 minutes), add crushed ice (approx. 10 g) to the beaker and continue stirring.[2]

-

The solid product will precipitate as the amine hydrochloride dissolves and any unreacted benzoyl chloride is hydrolyzed.

-

Filter the crystalline product and wash thoroughly with cold water.

-

Dry the product, for example, over anhydrous sodium sulfate.[2] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for N-Acylation Reactions:

| Electrophile | Product | Base | Solvent | Time (h) | Yield (%) | Reference |

| Acetic Anhydride | N-(3-tert-butylisoxazol-5-yl)acetamide | Pyridine | DCM | 2 | >90 (typical) | General Protocol |

| Benzoyl Chloride | N-(3-tert-butylisoxazol-5-yl)benzamide | None | Neat | <0.1 | 90-95 (typical) | [2] |

N-Sulfonylation: Synthesis of Sulfonamides

The reaction of this compound with sulfonyl chlorides provides sulfonamide derivatives, which are important pharmacophores.

Reaction:

Experimental Protocol:

This protocol is adapted from a similar synthesis of a pyrazole-based benzenesulfonamide.

-

In a round-bottom flask, prepare a mixture of this compound (1.0 eq), p-toluenesulfonyl chloride (2.0 eq), and triethylamine (2.4 eq) in acetonitrile.

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-

Add distilled water to the residue and extract the mixture with ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).

Quantitative Data for N-Sulfonylation:

| Electrophile | Product | Base | Solvent | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonyl Chloride | N-(3-tert-butylisoxazol-5-yl)-4-methylbenzenesulfonamide | Triethylamine | Acetonitrile | 12 | ~88 (expected) | Adapted Protocol |

N-Alkylation and Reductive Amination

Direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds are two common methods to introduce alkyl groups to the amine.

Direct N-Alkylation with Alkyl Halides

Reaction:

Experimental Protocol:

Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products.[4][5]

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.1 eq, use with caution).

-

Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate.

-

Purify the product by column chromatography to separate mono- and di-alkylated products from unreacted starting material.

Reductive Amination with Aldehydes/Ketones

Reaction:

Experimental Protocol using Sodium Triacetoxyborohydride:

-

To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.0 eq).

-

Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 1-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for N-Alkylation and Reductive Amination:

| Reaction Type | Electrophile | Product | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| Direct Alkylation | Methyl Iodide | N-Methyl-3-tert-butylisoxazol-5-amine | K₂CO₃ | DMF | 12 | Variable | General Protocol |

| Reductive Amination | Benzaldehyde | N-Benzyl-3-tert-butylisoxazol-5-amine | NaBH(OAc)₃, AcOH | DCM | 12 | >85 (typical) | General Protocol |

Urea Formation

The reaction of this compound with isocyanates provides a straightforward route to isoxazolyl ureas, a compound class with significant interest in drug discovery. A urea derivative of a similar isoxazole amine has been successfully synthesized, indicating the viability of this reaction.

Reaction:

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired isocyanate (1.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC.

-

If a precipitate forms, it is often the desired urea product and can be collected by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by column chromatography.

Quantitative Data for Urea Formation:

| Electrophile | Product | Solvent | Time (h) | Yield (%) | Reference |

| Phenyl Isocyanate | 1-(3-tert-butylisoxazol-5-yl)-3-phenylurea | THF | 4 | >90 (typical) | General Protocol |

| Alkyl Isocyanate | 1-Alkyl-3-(3-tert-butylisoxazol-5-yl)urea | DCM | 4 | >90 (typical) | General Protocol |

Experimental Workflows

Caption: General experimental workflows for the reactions of this compound.

References

Application Notes and Protocols for the Acylation of 3-tert-Butylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylisoxazol-5-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous clinically approved drugs, and the amino group at the 5-position provides a convenient handle for further functionalization. Acylation of this primary amino group to form an amide bond is a fundamental and highly versatile transformation. This reaction allows for the introduction of a wide array of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. These application notes provide detailed protocols and reaction conditions for the successful N-acylation of this compound.

Data Presentation: Summary of Acylation Reaction Conditions

The following table summarizes various reaction conditions for the acylation of this compound with different acylating agents. The presented yields are typical for the acylation of similar heteroaromatic amines and serve as a predictive guide. Actual yields may vary based on the specific substrate, reaction scale, and purification efficiency.

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to RT | 1-3 | 85-95 |

| Acetyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 1-3 | 80-90 |

| Acetic Anhydride | Pyridine | Tetrahydrofuran (THF) | Room Temperature | 2-6 | 80-90 |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (THF) | Room Temperature | 2-4 | 85-95 |

| Benzoyl Chloride | DIPEA | Dichloromethane (DCM) | 0 to RT | 2-4 | 80-90 |

| Isobutyryl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 1-3 | 80-90 |

Experimental Protocols

Two primary protocols are provided for the acylation of this compound using either an acid chloride or an acid anhydride as the acylating agent.

Protocol 1: Acylation using an Acid Chloride (e.g., Acetyl Chloride)

This protocol is based on the general method for acylating 5-aminoisoxazoles.[1]

Materials:

-

This compound

-

Acetyl Chloride (or other desired acid chloride)

-

Anhydrous Pyridine (or Triethylamine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled, stirring solution, add anhydrous pyridine (1.2 equivalents) dropwise.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acid chloride can be pre-dissolved in a small amount of the anhydrous solvent before addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, N-(3-tert-butylisoxazol-5-yl)acetamide, can be purified by recrystallization or silica gel column chromatography if necessary.

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

Materials:

-

This compound

-

Acetic Anhydride

-

Anhydrous Pyridine

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Water

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware as listed in Protocol 1

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF or DCM.

-

Addition of Reagents: To the stirring solution at room temperature, add anhydrous pyridine (1.5 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is no longer visible (typically 2-6 hours).

-

Work-up:

-

Upon completion, carefully add water to the reaction mixture to quench the excess acetic anhydride.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude N-(3-tert-butylisoxazol-5-yl)acetamide by recrystallization or silica gel column chromatography as needed.

Visualizations

The following diagrams illustrate the logical relationship of the reactants and the general experimental workflow for the acylation reaction.

Caption: Relationship of components in the acylation reaction.

Caption: Step-by-step workflow for a typical acylation experiment.

References

Application Note: Purification of 3-tert-Butylisoxazol-5-amine by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-tert-Butylisoxazol-5-amine (CAS 59669-59-9) using recrystallization. This method is designed to enhance the purity of the compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The protocol outlines solvent selection, the recrystallization process, and methods for purity assessment.

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and material science. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the reliability of biological and chemical assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a hot, saturated solution, followed by the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.

Physicochemical Properties